Alloc-Val-Ala-PAB-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLAVLCLIPDFJK-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Alloc-Val-Ala-PAB-OH Linker in Antibody-Drug Conjugate Development

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The success of an ADC is critically dependent on the linker connecting these two components. This guide provides an in-depth technical analysis of Alloc-Val-Ala-PAB-OH, a sophisticated, enzyme-cleavable linker precursor. We will dissect its molecular architecture, elucidate the mechanism of action that governs its stability in circulation and selective payload release within tumor cells, and provide validated protocols for its application in ADC construction. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing the field of targeted oncology therapeutics.

Introduction: The Central Role of Linkers in ADC Efficacy

The therapeutic index of an ADC—the balance between its efficacy against tumor cells and its toxicity toward healthy tissues—is largely dictated by the linker's properties.[1] An ideal linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[2] Upon internalization of the ADC into the target cancer cell, the linker must then be efficiently cleaved to release the drug in its fully active form.[3]

Enzyme-cleavable linkers have emerged as a highly effective strategy, leveraging the unique enzymatic milieu of the cancer cell's lysosome.[] The this compound construct is a premier example of this class, designed for controlled, intracellular drug release.[] Its multi-component structure ensures stability, specificity, and efficient payload liberation, making it a cornerstone of modern ADC design.[][6]

Molecular Architecture and Component Analysis

This compound is a modular linker precursor comprised of three critical functional units: an N-terminal protecting group (Alloc), a protease-sensitive dipeptide (Val-Ala), and a self-immolative spacer (PAB-OH). Each component is engineered to perform a distinct role in the synthesis and function of the final ADC.

-

Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group serves as a temporary shield for the N-terminal amine of the valine residue.[] In peptide synthesis, protecting groups are essential to prevent unwanted side reactions.[7] The Alloc group is classified as an orthogonal protecting group, meaning it can be removed under specific, mild conditions that do not affect other common protecting groups (like Fmoc or Boc) used in the synthesis of the payload or antibody modifications.[8][9] This chemical orthogonality is crucial for a controlled, stepwise assembly of the drug-linker conjugate.[10]

-

Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is the lynchpin of the linker's tumor-selective cleavage mechanism.[] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells.[][][12] The stability of the Val-Ala peptide bond in systemic circulation (pH ~7.4) is high, preventing premature drug release.[] However, upon ADC internalization and trafficking to the acidic, enzyme-rich lysosome, Cathepsin B efficiently hydrolyzes the amide bond between alanine and the PAB spacer.[][] Studies have shown the Val-Ala sequence to offer excellent stability and efficient cleavage kinetics, comparable to the widely used Val-Cit linker.[][13]

-

p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: The PAB unit acts as a crucial electronic cascade system.[3] It connects the dipeptide trigger to the cytotoxic drug (which is attached via the hydroxyl group, often as a carbamate).[][14] Direct attachment of a drug to the dipeptide could sterically hinder the enzyme and impede cleavage.[14] The PAB spacer obviates this issue. Once Cathepsin B cleaves the Val-Ala sequence, the newly exposed aniline nitrogen of the PAB group initiates a rapid, spontaneous 1,6-elimination reaction.[3][14] This irreversible electronic rearrangement results in the release of the payload in its original, unmodified, and fully active form, along with carbon dioxide and an aza-quinone methide byproduct.[14] This "self-immolation" is a critical design feature that ensures the drug is liberated only after the specific enzymatic trigger event.[3]

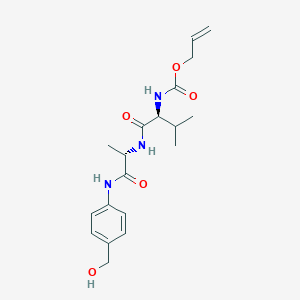

Below is a diagram illustrating the core components of the this compound linker.

Caption: Molecular components of the this compound linker.

Mechanism of Action: From Systemic Stability to Intracellular Release

The functionality of an ADC built with this linker can be described in a multi-step workflow, from intravenous administration to cytotoxic action.

-

Systemic Circulation: The ADC circulates stably in the bloodstream. The covalent bonds of the linker, particularly the Val-Ala peptide bond, are resistant to hydrolysis in the physiological pH of blood.[]

-

Tumor Targeting & Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in proteases, including Cathepsin B.[]

-

Enzymatic Cleavage: Cathepsin B recognizes the Val-Ala dipeptide sequence and proteolytically cleaves the amide bond between alanine and the PAB spacer.[12][15]

-

Self-Immolation and Payload Release: The cleavage event unmasks the aniline amine on the PAB spacer, initiating the 1,6-elimination cascade. This rapid, irreversible reaction breaks the carbamate bond holding the payload, releasing the active drug directly into the lysosome and subsequently the cytoplasm, where it can exert its cell-killing effect.[3][14]

This controlled release mechanism is illustrated in the workflow below.

Caption: Intracellular payload release workflow for a Val-Ala-PAB based ADC.

Experimental Protocols and Methodologies

The construction of a functional ADC using the this compound linker involves a sequential chemical process. The following sections outline the key experimental steps.

Protocol 1: Alloc Group Deprotection

The removal of the Alloc group is the first critical step to enable the coupling of the linker to an antibody conjugation handle (e.g., maleimide). This is typically achieved using a palladium catalyst.[12][15]

Objective: To selectively remove the Alloc protecting group from the N-terminus of the Val-Ala-PAB-Payload construct, exposing a primary amine for subsequent reactions.

Materials:

-

Alloc-Val-Ala-PAB-Payload conjugate

-

Dichloromethane (DCM), anhydrous

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][16]

-

Scavenger, e.g., Phenylsilane (PhSiH₃) or Meldrum's acid[16][17]

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Dissolve the Alloc-protected linker-payload conjugate in anhydrous DCM under an inert atmosphere.

-

Add the scavenger (e.g., 20 equivalents of Phenylsilane) to the solution.[16]

-

In a separate vial, prepare a solution of the palladium catalyst (e.g., 0.2 equivalents of Pd(PPh₃)₄) in DCM.

-

Add the catalyst solution to the reaction mixture dropwise while stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, the reaction can be quenched, and the deprotected product purified using standard chromatographic techniques (e.g., silica gel chromatography).

Causality: The palladium(0) catalyst coordinates with the allyl group of the Alloc moiety, forming a π-allyl palladium complex.[16] The scavenger (phenylsilane) acts as a nucleophile that attacks this complex, irreversibly transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst. This prevents side reactions like N-allylation of the deprotected amine.[10][16]

Protocol 2: ADC Conjugation and Characterization

Once the linker-payload is synthesized and activated, it is conjugated to the monoclonal antibody. A common strategy involves cysteine conjugation after partial reduction of the antibody's interchain disulfide bonds.

Objective: To covalently link the maleimide-activated Val-Ala-PAB-Payload to a monoclonal antibody and determine the final Drug-to-Antibody Ratio (DAR).

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)

-

Activated linker-payload (e.g., Maleimide-PEG-Val-Ala-PAB-Payload) dissolved in a co-solvent like DMSO

-

Quenching agent, e.g., N-acetylcysteine

-

Size-Exclusion Chromatography (SEC) system for purification

Methodology:

-

Antibody Reduction: Incubate the antibody with a controlled molar excess of TCEP for 1-2 hours at 37°C to partially reduce interchain disulfides, exposing reactive thiol groups.

-

Conjugation: Add a slight molar excess of the activated linker-payload to the reduced antibody solution. Allow the reaction to proceed for 1-2 hours at room temperature. The maleimide group will react with the free thiols to form a stable thioether bond.

-

Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.

-

Purification: Purify the resulting ADC from unconjugated payload and other reagents using Size-Exclusion Chromatography (SEC).

-

Characterization (DAR Determination): The average number of drugs conjugated per antibody, or Drug-to-Antibody Ratio (DAR), is a critical quality attribute.[18] It can be determined using several methods:

-

UV-Vis Spectroscopy: By measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the concentrations of each can be determined and the DAR calculated. This requires the payload to have a distinct chromophore.[]

-

Hydrophobic Interaction Chromatography (HIC): ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) exhibit different levels of hydrophobicity and can be separated. The weighted average of the peak areas gives the average DAR.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most precise data, allowing for the determination of the mass of the intact ADC and its fragments (light and heavy chains), from which the exact drug load distribution and average DAR can be calculated.[18][20]

-

Data Summary and Performance Characteristics

The choice of a dipeptide sequence significantly impacts cleavage efficiency and stability. The Val-Ala linker has been shown to be an excellent substrate for Cathepsin B, with performance metrics comparable to other clinically validated linkers like Val-Cit.[13][21]

| Parameter | Val-Ala Linker | Val-Cit Linker | Reference |

| Primary Cleavage Enzyme | Cathepsin B | Cathepsin B | [],[] |

| Relative Plasma Stability | High | High | [],[13] |

| Cleavage Efficiency | Efficient | Efficient | [21] |

| Payload Compatibility | Broad (Auristatins, PBDs, etc.) | Broad (Auristatins, Doxorubicin, etc.) | [],[21],[] |

| Hydrophilicity | Generally higher than Val-Cit | Moderate | [13] |

Table 1: Comparative characteristics of Val-Ala and Val-Cit dipeptide linkers.

A key goal in ADC manufacturing is achieving a narrow Drug-to-Antibody Ratio (DAR) distribution, as this correlates with predictable pharmacokinetics and efficacy.[18][20] A DAR value of approximately 4 is often considered optimal for many ADCs.

Conclusion and Future Perspectives

The this compound linker precursor is a highly refined chemical tool for the construction of advanced Antibody-Drug Conjugates. Its design elegantly balances the contradictory requirements of systemic stability and tumor-selective payload release.[13] The orthogonal Alloc protecting group facilitates controlled synthesis, while the Cathepsin B-sensitive Val-Ala trigger and the PAB self-immolative spacer ensure that the cytotoxic payload is delivered precisely where it is needed.[3][][12] As ADC technology continues to evolve, linker chemistries like this will remain fundamental to developing safer and more effective cancer therapies. Future innovations may focus on developing linkers sensitive to an even more restricted range of tumor-specific enzymes or conditions to further widen the therapeutic window.[23][24]

References

- BOC Sciences. (n.d.). This compound - (CAS 1343407-91-9) | ADC Linker.

- Benchchem. (n.d.). The Critical Role of the PABC Self-Immolative Spacer in Enhancing the Therapeutic Window of Antibody-Drug Conjugates.

- MedchemExpress. (n.d.). Alloc-Val-Ala-pAB | ADC Linker.

- Staudacher, A. H., et al. (2023). Generation and Characterization of Iduronidase-Cleavable ADCs. PubMed.

- BOC Sciences. (n.d.). Enzyme Cleavable Linker | ADC Services.

- MDPI. (n.d.). The Chemistry Behind ADCs. MDPI.

- Singh, T., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. PubMed.

- ACROBiosystems. (2025). Proteases for Screening and Validation of ADC Linker.

- Singh, T., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads.

- Spring, D. (n.d.).

- TCI Chemicals. (n.d.). Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs).

- AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).

- Encyclopedia.pub. (n.d.).

- ADC Review. (2019). A Review of Cleavable Linkers.

- The Royal Society of Chemistry. (2021). Chapter 5: Protease-sensitive Linkers. Books - The Royal Society of Chemistry.

- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.

- BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services.

- BroadPharm. (n.d.). Alloc-Val-Ala-OH, ADC linker, 330970-70-2.

- BroadPharm. (n.d.). Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9.

- ResearchGate. (n.d.). Evolution of PAB‐based self‐immolative spacers from the....

- BioPharm International. (2023). Optimization of Linker Chemistries for Antibody-Drug Conjugates.

- PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.

- NIH. (n.d.).

- DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Ala-Ala-Asn-PAB Linker: Mechanism of Action and Core Applications in Antibody-Drug Conjugates.

- Benchchem. (n.d.). The Strategic Application of Alloc-D-Phe in Orthogonal Peptide Synthesis: An In-depth Technical Guide.

- OLY-1023-YS271. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC.

- Agilent. (2016). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum.

- Creative Proteomics. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.

- PubMed. (2023). Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry.

- MedchemExpress. (n.d.). Drug-Linker Conjugates for ADC.

- BOC Sciences. (n.d.). ADC Linker and Cytotoxin Conjugation Services.

- AxisPharm. (n.d.). This compound | CAS: 1343407-91-9.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- PubMed. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- ACS Publications. (n.d.). Drug-to-Antibody Ratio Estimation via Proteoform Peak Integration in the Analysis of Antibody–Oligonucleotide Conjugates with Orbitrap Fourier Transform Mass Spectrometry. Analytical Chemistry.

- Agilent. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs).

- NIH. (n.d.). Protecting Groups in Peptide Synthesis. PubMed - NIH.

- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?.

- Biopharma PEG. (n.d.). ADC Linkers.

- Benchchem. (n.d.). Application Note: Palladium-Catalyzed Alloc Group Removal from D-Phenylalanine Side Chains.

- NIH. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.

- ResearchGate. (2025). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF.

Sources

- 1. adcreview.com [adcreview.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS: 1343407-91-9 | AxisPharm [axispharm.com]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 20. agilent.com [agilent.com]

- 21. books.rsc.org [books.rsc.org]

- 23. Generation and Characterization of Iduronidase-Cleavable ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. acrobiosystems.com [acrobiosystems.com]

An In-Depth Technical Guide to the Alloc-Val-Ala-PAB-OH Linker for Advanced Antibody-Drug Conjugates

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugate (ADC) Efficacy

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] The lynchpin of this tripartite assembly is the chemical linker, a component that dictates the stability, pharmacokinetics, and ultimate therapeutic index of the ADC.[2] Among the various linker strategies, enzymatically cleavable linkers have garnered significant attention due to their enhanced plasma stability and controlled payload release mechanism.[3] This in-depth technical guide focuses on a key exemplar of this class: the Alloc-Val-Ala-PAB-OH linker. We will provide a comprehensive overview of its structure, chemical properties, synthesis, and application in the development of next-generation ADCs for researchers, scientists, and drug development professionals.

I. This compound: A Molecular Blueprint for Controlled Payload Delivery

The this compound linker is a sophisticated molecular construct engineered for optimal performance in the complex biological milieu. Its design incorporates three key functional domains: an N-terminal protecting group, a protease-sensitive dipeptide sequence, and a self-immolative spacer.[]

-

Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group serves as a temporary shield for the N-terminus of the dipeptide. Its key advantage lies in its orthogonal removal under mild conditions using palladium catalysis, which does not affect other common protecting groups used in peptide and payload synthesis, such as Fmoc or Boc.[5][6] This feature provides crucial flexibility during the multi-step synthesis of the drug-linker conjugate.

-

Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][7] Compared to the more commonly used Val-Cit linker, the Val-Ala dipeptide has been shown to be less hydrophobic, which can be advantageous in reducing aggregation, particularly with hydrophobic payloads at high drug-to-antibody ratios (DARs).[8][9]

-

p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: The PAB-OH moiety is a critical component that ensures the efficient and traceless release of the unmodified cytotoxic payload.[3] Following the enzymatic cleavage of the amide bond between the alanine residue and the PAB group, a spontaneous 1,6-elimination cascade is initiated, leading to the release of carbon dioxide and the liberation of the free drug.[] The terminal hydroxyl group of the PAB spacer provides the attachment point for the cytotoxic payload.[10]

Below is a diagram illustrating the chemical structure of this compound.

II. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in ADC development.

| Property | Value | Source |

| Molecular Formula | C19H27N3O5 | [11] |

| Molecular Weight | 377.4 g/mol | [5] |

| Appearance | White Solid | [] |

| Melting Point | 227°C | [] |

| Storage Conditions | -20°C | [5] |

| Solubility | While specific quantitative data for this compound is not readily available in peer-reviewed literature, its structural components suggest solubility in polar organic solvents such as DMF, DMSO, and alcohols. The Val-Ala moiety is known to be less hydrophobic than Val-Cit, potentially improving the solubility of the linker-payload conjugate.[8][9] | N/A |

| Plasma Stability | Val-Ala linkers have demonstrated crescent stability in mouse serum with a half-life of approximately 23 hours, which is superior to Val-Lys and Val-Arg linkers.[12] However, like other valine-containing peptide linkers, they can be susceptible to cleavage by carboxylesterase 1c (Ces1c) in rodent plasma, a factor to consider in preclinical studies.[13] | [12] |

III. Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step process involving standard peptide coupling techniques. Below is a representative protocol based on established methodologies for similar dipeptide linkers.[14]

Materials:

-

Alloc-Val-OH

-

H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)

-

p-Aminobenzyl alcohol

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM, MeOH)

-

Reagents for Alloc deprotection (e.g., Pd(PPh3)4, phenylsilane)[6]

-

Standard laboratory glassware and purification equipment (e.g., HPLC, flash chromatography)

Step-by-Step Methodology:

-

Synthesis of Alloc-Val-Ala-OMe:

-

Dissolve Alloc-Val-OH and H-Ala-OMe.HCl in DMF.

-

Add a suitable base (e.g., DIPEA) to neutralize the hydrochloride salt.

-

Add coupling reagents (e.g., HATU and HOBt) and stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Work up the reaction mixture and purify the product by flash chromatography to obtain Alloc-Val-Ala-OMe.

-

-

Saponification of the Methyl Ester:

-

Dissolve Alloc-Val-Ala-OMe in a mixture of MeOH and water.

-

Add LiOH and stir at room temperature until the saponification is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a mild acid and extract the product to yield Alloc-Val-Ala-OH.

-

-

Coupling with p-Aminobenzyl Alcohol:

-

Dissolve Alloc-Val-Ala-OH and p-aminobenzyl alcohol in DMF.

-

Add coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion.

-

Purify the crude product by HPLC to obtain the final this compound linker.

-

Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

IV. Application in Antibody-Drug Conjugates: From Synthesis to Payload Release

The utility of this compound is realized in its application as a linker in ADCs. The following sections detail the key experimental workflows.

A. Synthesis of the Drug-Linker Construct

Prior to conjugation to the antibody, the cytotoxic payload must be attached to the this compound linker. This is typically achieved by forming a carbamate bond between the hydroxyl group of the PAB spacer and an appropriate functional group on the payload.

B. Conjugation to the Antibody

The drug-linker construct is then conjugated to the monoclonal antibody. A common strategy involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with a maleimide group introduced onto the drug-linker.

Representative Protocol for ADC Synthesis: [15]

-

Antibody Reduction:

-

Partially reduce the antibody (e.g., a human IgG1) with a reducing agent such as TCEP or DTT in a suitable buffer (e.g., PBS with EDTA).

-

Incubate at 37°C for a defined period (e.g., 1-2 hours) to achieve the desired number of free thiols per antibody.

-

Purify the reduced antibody using a desalting column.

-

-

Conjugation Reaction:

-

React the reduced antibody with a molar excess of the maleimide-functionalized drug-linker construct.

-

Incubate the reaction on ice or at room temperature for 1-2 hours.

-

Quench the reaction with an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

-

-

Purification and Characterization of the ADC:

-

Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.[16]

-

C. Mechanism of Payload Release

The therapeutic efficacy of an ADC with a cleavable linker is contingent upon the efficient release of the payload within the target cell. The mechanism of release for an this compound-linked ADC is a multi-step process initiated upon internalization.

D. In Vitro Payload Release Assay

To validate the enzymatic cleavage of the linker and quantify the rate of payload release, an in vitro assay using purified Cathepsin B is essential.[9]

Representative Protocol:

-

Assay Setup:

-

In a microplate or microcentrifuge tubes, prepare a reaction mixture containing the ADC at a known concentration in a suitable assay buffer (e.g., sodium acetate buffer, pH 5.0, with DTT).

-

Pre-incubate the mixture at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a solution of purified human Cathepsin B.

-

Incubate the reaction at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At various time points, collect aliquots of the reaction mixture.

-

Quench the enzymatic reaction by adding a protease inhibitor or a strong organic solvent (e.g., acetonitrile).

-

-

Analysis of Payload Release:

-

Analyze the quenched samples by reversed-phase HPLC (RP-HPLC) or LC-MS to separate and quantify the released payload from the intact ADC and other species.[17]

-

Generate a standard curve for the free payload to accurately determine its concentration in the reaction samples.

-

Plot the concentration of the released payload over time to determine the rate of cleavage.

-

V. Conclusion and Future Perspectives

The this compound linker represents a highly refined and versatile tool in the design of advanced antibody-drug conjugates. Its key attributes, including orthogonal synthesis compatibility, specific enzymatic cleavage, and efficient self-immolative payload release, contribute to the development of ADCs with improved therapeutic windows. While the Val-Ala dipeptide offers advantages in terms of reduced hydrophobicity compared to Val-Cit, careful consideration of its stability in preclinical rodent models is warranted. Future innovations in linker technology will likely focus on further enhancing plasma stability, exploring novel cleavage triggers, and developing linkers that can accommodate an even broader range of payloads. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers and drug developers seeking to harness the full potential of ADCs in the fight against cancer.

VI. References

-

BenchChem. (2025). The Pivotal Role of the p-Aminobenzyl Group in Ala-Ala-Asn-PAB Linkers for Targeted Drug Delivery. Retrieved from BenchChem website.

-

Alley, S. C., et al. (2008). Contribution of linker stability to the activity of anticancer immunoconjugates. Bioconjugate Chemistry, 19(3), 759-765.

-

Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from Pharma Focus America website.

-

Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512.

-

Joubert, N., et al. (2020). Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases. Proceedings of the National Academy of Sciences, 117(24), 13478-13486.

-

Creative Biolabs. (n.d.). Peptide Linker Synthesis Service. Retrieved from Creative Biolabs website.

-

BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Cleavable ADC Linkers. Retrieved from BenchChem website.

-

Yoon, S., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 66(15), 10595-10608.

-

Li, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.

-

BOC Sciences. (n.d.). This compound - (CAS 1343407-91-9) | ADC Linker. Retrieved from BOC Sciences website.

-

Wu, A. M., & Senter, P. D. (2005). Arming antibodies: prospects and challenges for immunoconjugates. Nature Biotechnology, 23(9), 1137-1146.

-

Rizzolio, F., et al. (2022). Synthesis of drug-linker 1. Journal of Controlled Release, 348, 84-93.

-

Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512.

-

Ojima, I., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 21(2), 196.

-

BroadPharm. (n.d.). Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9. Retrieved from BroadPharm website.

-

Waters. (n.d.). Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. Retrieved from Waters website.

-

Perrino, E., et al. (2016). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Oncotarget, 7(51), 85173-85184.

-

BenchChem. (2025). A Comparative Analysis of Linker Stability in Plasma for Antibody-Drug Conjugates. Retrieved from BenchChem website.

-

Premont, C., et al. (2012). Kinetic parameters for cathepsin B (at pH 6.0) and cathepsin H (at pH 6.5). The FEBS Journal, 279(15), 2824-2838.

-

BenchChem. (2025). An In-depth Technical Guide to the Cathepsin B Cleavage of Valine-Citrulline Dipeptide Linkers. Retrieved from BenchChem website.

-

BroadPharm. (n.d.). Alloc-Val-Ala-OH, ADC linker, 330970-70-2. Retrieved from BroadPharm website.

-

Waters. (n.d.). Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. Retrieved from Waters website.

-

BenchChem. (2025). Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. Retrieved from BenchChem website.

-

Kilinc, S., et al. (2017). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Scientific Reports, 7(1), 11828.

-

BroadPharm. (n.d.). General Antibody Drug Conjugate Protocol. Retrieved from BroadPharm website.

-

Sun, M. M., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. Bioconjugate Chemistry, 22(7), 1269-1281.

-

BroadPharm. (n.d.). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. Retrieved from BroadPharm website.

-

Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 18(22), 1957-1972.

-

Firestone, R. A., et al. (2012). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. ACS Medicinal Chemistry Letters, 3(11), 930-934.

-

BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. Retrieved from BOC Sciences website.

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Spring, D. R., et al. (2018). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 47(1), 56-74.

-

Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved from Sigma-Aldrich website.

-

Al-Akayleh, F., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids, 366, 120276.

-

CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from CDN Isotopes website.

-

Poudel, L., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia, 3(2), 526-541.

-

BroadPharm. (n.d.). Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9. Retrieved from BroadPharm website.

-

Jin, Y., et al. (2020). Cathepsin B‐induced cleavage of Val‐Ala‐02 in various DNA structures. Angewandte Chemie International Edition, 59(32), 13358-13362.

-

Fields, G. B., & Noble, R. L. (1990). Practical Synthesis Guide to Solid Phase Peptide Chemistry. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Jablonka, K. M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

-

Soto, R., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids, 366, 120276.

-

Oly-bioscience. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC. Retrieved from Oly-bioscience website.

-

BroadPharm. (n.d.). Val-Ala-PAB-OH, ADC linker, 1343476-44-7. Retrieved from BroadPharm website.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. purepeg.com [purepeg.com]

- 3. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Val-Ala-PAB-OH, ADC linker, 1343476-44-7 | BroadPharm [broadpharm.com]

- 11. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]

- 12. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. pharmafocusamerica.com [pharmafocusamerica.com]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Purification of Alloc-Val-Ala-PAB-OH

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and purification of Alloc-Val-Ala-PAB-OH, a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). The document details a robust solution-phase synthesis strategy, emphasizing the rationale behind key experimental choices, from protecting group strategy to coupling reagent selection. Furthermore, it outlines a systematic approach to the purification of the target compound using High-Performance Liquid Chromatography (HPLC) and its subsequent characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for producing this essential ADC component with high purity and yield.

Introduction and Strategic Importance

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is paramount to the ADC's success, requiring stability in systemic circulation and efficient cleavage within the target tumor cell.

The this compound linker is an exemplary embodiment of this design philosophy. It is an enzyme-cleavable dipeptide linker that facilitates the selective release of payloads inside target cells.[][2] Its architecture can be deconstructed into three functional units:

-

N-terminal Alloc (Allyloxycarbonyl) Group : A protecting group for the valine amine. The Alloc group is orthogonal to many common protecting groups in peptide synthesis, such as Boc and Fmoc.[3][4] It is stable during standard peptide coupling and workup conditions but can be selectively removed under mild conditions using a palladium catalyst, a crucial feature for subsequent conjugation steps.[2][5]

-

Valine-Alanine (Val-Ala) Dipeptide : This sequence is specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][5][] This enzymatic trigger ensures that the payload is released predominantly inside the target cancer cells, minimizing off-target toxicity.

-

p-Aminobenzyl Alcohol (PAB-OH) Spacer : This is a "self-immolative" linker.[7] Following the enzymatic cleavage of the Val-Ala amide bond, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, releasing the conjugated drug in its unmodified, active form.[8][9][10] The hydroxyl group on the PAB unit serves as the attachment point for the cytotoxic payload, typically via a carbonate or carbamate linkage.[11]

The synthesis of this tri-component linker, while conceptually straightforward, demands meticulous control over reaction conditions to prevent side reactions, particularly racemization, and to ensure high purity, which is non-negotiable for clinical applications.

Retrosynthetic Analysis and Overall Workflow

A logical retrosynthetic approach involves dissecting the target molecule at its peptide bonds. The synthesis is best approached in a linear, C-terminus to N-terminus fashion, which is a well-established strategy in peptide chemistry to minimize racemization risk.

Our strategy involves two key peptide coupling steps:

-

Coupling of an N-protected Alanine to p-aminobenzyl alcohol (PAB-OH).

-

Deprotection of Alanine, followed by coupling with N-protected Alloc-Valine.

This approach ensures that the chiral center of each amino acid is activated only once, preserving its stereochemical integrity. The overall process from starting materials to the purified product is visualized below.

Caption: High-level workflow for the synthesis and purification of this compound.

Materials and Reagents

Successful synthesis relies on high-quality reagents and anhydrous conditions for coupling reactions.

| Reagent/Material | Grade | Supplier | Key Considerations |

| Fmoc-L-Alanine (Fmoc-Ala-OH) | Peptide Synthesis Grade | Standard Vendor | Ensure dryness before use. |

| Alloc-L-Valine (Alloc-Val-OH) | Peptide Synthesis Grade | Standard Vendor | Ensure dryness before use. |

| p-Aminobenzyl alcohol (PAB-OH) | ≥98% Purity | Standard Vendor | Can be prepared from p-aminobenzoic acid or p-nitrobenzyl alcohol.[12][13] |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis Grade | Standard Vendor | Potent coupling agent. Moisture sensitive. |

| DIPEA (N,N-Diisopropylethylamine) | Peptide Synthesis Grade | Standard Vendor | Use redistilled. A non-nucleophilic base. |

| Piperidine | Anhydrous | Standard Vendor | For Fmoc deprotection. |

| Dichloromethane (DCM) | Anhydrous | Standard Vendor | Use from a solvent purification system or over molecular sieves. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Vendor | Use from a solvent purification system or over molecular sieves. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Lab Prepared | For aqueous workup. |

| Brine (Saturated NaCl) | ACS Grade | Lab Prepared | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor | For drying organic layers. |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Standard Vendor | For HPLC mobile phase. |

| Acetonitrile (ACN) | HPLC Grade | Standard Vendor | For HPLC mobile phase. |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Standard Vendor | For optional Alloc-deprotection validation.[14] |

| Phenylsilane | Reagent Grade | Standard Vendor | Scavenger for Alloc-deprotection.[14] |

Step-by-Step Synthesis Protocol

The following protocol describes a robust solution-phase synthesis route. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Caption: Chemical synthesis pathway for this compound.

Step 4.1: Synthesis of N-Fmoc-L-Alaninyl-p-aminobenzyl alcohol (Fmoc-Ala-PAB-OH)

Rationale: This initial coupling attaches the first amino acid, Alanine, to the PAB spacer. We use Fmoc as a temporary protecting group for Alanine's N-terminus because its removal condition (piperidine) is orthogonal to the final Alloc group. HATU is chosen as the coupling agent for its high efficiency and low rate of racemization, particularly when combined with the non-nucleophilic base DIPEA.

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve Fmoc-L-Alanine (1.0 eq) and p-Aminobenzyl alcohol (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

-

Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq) and stir for 5 minutes. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 5°C. The solution may turn yellow.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Ala-PAB-OH, which can be used in the next step without further purification if LC-MS analysis shows high conversion.

Step 4.2: Fmoc Deprotection to yield H-Ala-PAB-OH

Rationale: This step removes the temporary Fmoc group to expose the free amine of the Alanine residue, making it available for the subsequent coupling reaction. A solution of piperidine in DMF is the standard and highly efficient condition for this transformation.

-

Deprotection: Dissolve the crude Fmoc-Ala-PAB-OH from the previous step in DMF. Add piperidine to create a 20% (v/v) solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting crude H-Ala-PAB-OH is typically an oil or solid and should be co-evaporated with toluene or DCM to remove residual piperidine. This crude product is used immediately in the next step.

Step 4.3: Coupling of Alloc-L-Valine to yield this compound

Rationale: This is the final and critical coupling step to form the tripeptide linker. The same robust HATU/DIPEA chemistry is employed to couple the Alloc-protected Valine to the newly freed amine of the Ala-PAB-OH intermediate. Careful control of stoichiometry and temperature is essential for a high yield.

-

Preparation: In a new flask under an inert atmosphere, dissolve Alloc-L-Valine (1.0 eq) and the crude H-Ala-PAB-OH (1.0 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0°C. Add DIPEA (2.5 eq) followed by the portion-wise addition of HATU (1.1 eq).

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Check for completion using LC-MS. The target product has a molecular weight of 377.4 g/mol .[5]

-

Workup: Perform an aqueous workup as described in Step 4.1. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid or viscous oil.

Purification Protocol

Purification is critical to remove unreacted starting materials, coupling byproducts (e.g., tetramethylurea from HATU), and any potential diastereomers. Reversed-phase HPLC is the gold standard for this task.[15][16]

Step 5.1: Preparative RP-HPLC Purification

Rationale: RP-HPLC separates molecules based on their hydrophobicity. The non-polar C18 stationary phase retains the relatively hydrophobic peptide linker, while a gradient of increasing organic solvent (acetonitrile) elutes the components. The addition of 0.1% TFA to the mobile phase aids in peak sharpness and solubility.

| Parameter | Condition | Rationale |

| Column | Preparative C18, 5-10 µm particle size | Standard for peptide purification, offering good resolution and capacity. |

| Mobile Phase A | 0.1% TFA in Deionized Water | Acidic modifier to protonate silanols and peptide amines, improving peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic eluent to desorb the product from the C18 phase. |

| Gradient | e.g., 20-70% B over 30 minutes | An initial scouting run on an analytical column is recommended to optimize the gradient. |

| Detection | UV at 220 nm and 254 nm | 220 nm for peptide bonds, 254 nm for the PAB aromatic ring. |

| Loading | Dissolve crude product in minimal DMF or ACN/Water | Ensure the sample is fully dissolved and filtered before injection to prevent column clogging. |

-

Sample Preparation: Dissolve the crude product in a minimal amount of DMF, then dilute with Mobile Phase A until the solution is clear. Filter through a 0.45 µm syringe filter.

-

Purification: Inject the sample onto the equilibrated preparative HPLC system. Run the optimized gradient.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Analysis: Analyze the collected fractions using analytical LC-MS to confirm the presence of the desired product and to assess purity. Pool the fractions with >98% purity.

Step 5.2: Lyophilization

Rationale: Lyophilization (freeze-drying) removes the HPLC solvents (water/acetonitrile/TFA) without excessive heat, yielding the final product as a stable, fluffy white powder.

-

Combine the pure fractions in a round-bottom flask.

-

Freeze the solution completely using a dry ice/acetone bath or a freezer.

-

Connect the flask to a lyophilizer and dry under high vacuum until all solvent is removed. The final product is typically obtained as a TFA salt.

Characterization and Quality Control

Final validation is essential to confirm the structure and purity of the synthesized linker.

| Analysis | Expected Result | Purpose |

| Analytical RP-HPLC | Single peak, Purity ≥ 98% | Confirms purity and provides retention time for batch-to-batch consistency. |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ = 378.1972 (Calculated for C₁₉H₂₈N₃O₅⁺) | Confirms the elemental composition and identity of the molecule. |

| ¹H NMR (e.g., 400 MHz, DMSO-d₆) | Characteristic peaks for Alloc, Val, Ala, and PAB protons with correct integrations. | Confirms the detailed chemical structure and absence of major impurities. |

Field Insights and Troubleshooting

| Observed Problem | Potential Cause(s) | Troubleshooting Steps |

| Low Coupling Yield | 1. Inactive coupling reagent (moisture).2. Insufficient base.3. Steric hindrance. | 1. Use fresh, high-quality HATU from a desiccator.2. Ensure accurate addition of fresh, dry DIPEA.3. Extend reaction time to 24 hours or slightly warm to 30-40°C. |

| Presence of Diastereomers in HPLC | Racemization during the activation/coupling step. | 1. Ensure HATU is added after the base at 0°C.2. Avoid excess base or prolonged reaction times at elevated temperatures.3. Consider using a different coupling agent like COMU or TBTU if racemization persists. |

| Difficult Purification (Broad Peaks) | 1. Product aggregation.2. Interaction with column silanols. | 1. Lower sample concentration for injection.2. Ensure 0.1% TFA is present in both mobile phases and the sample solution. |

| Incomplete Fmoc Deprotection | Insufficient reaction time or degraded piperidine. | 1. Extend reaction time to 2 hours.2. Use a fresh bottle of piperidine. |

Conclusion

The successful synthesis of this compound is a critical enabling step in the construction of advanced Antibody-Drug Conjugates. The solution-phase methodology detailed in this guide, which is based on robust and well-established peptide coupling chemistry, provides a reliable pathway to obtaining this linker in high purity. By understanding the rationale behind each step—from the orthogonal protecting group strategy to the principles of self-immolation and chromatographic purification—researchers can confidently produce and troubleshoot the synthesis of this and other complex peptide-based linkers, accelerating the development of next-generation targeted therapeutics.

References

- Total Synthesis. (n.d.). Alloc Protecting Group.

-

Wilson, J. J., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

-

Góngora-Benítez, M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

- Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?.

- Sengee, M., et al. (2019). Mercaptoalkonol-derived self-immolative linkers for bioconjugates.

- BenchChem. (n.d.). Application Notes and Protocols for One-Pot Alloc Removal and Peptide Coupling.

-

Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

- PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis.

- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.

-

Schibli, R., et al. (2018). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Molecules, 23(11), 2933. [Link]

-

Sengee, M., et al. (2019). Preparation and Assessment of Self-Immolative Linkers for Therapeutic Bioconjugates with Amino- and Hydroxyl-Containing Cargoes. Bioconjugate Chemistry, 30(5), 1489-1499. [Link]

-

Sengee, M., et al. (2019). Preparation and Assessment of Self-Immolative Linkers for Therapeutic Bioconjugates with Amino- and Hydroxyl-Containing Cargoes. Bioconjugate Chemistry. [Link]

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Cleavable Antibody-Drug Conjugate Linkers.

- BenchChem. (n.d.). Principles of Self-Immolative Linkers in Drug Delivery: A Technical Guide.

-

Kumar, V., et al. (2014). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Tetrahedron Letters, 55(30), 4107-4110. [Link]

- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.

- ResearchGate. (n.d.). Synthesis of drug-linker 1.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- BOC Sciences. (2022). Types of ADC Linkers.

- Blacker, A. J., et al. (2019). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Organic Process Research & Development.

- PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.

-

Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(10), 1031-1043. [Link]

-

Spring, D. R., et al. (2018). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 47(1), 56-80. [Link]

-

Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(3), 757-771. [Link]

-

BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

-

ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]

-

Kim, D. W., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.

- Archer, S., & Rosi, D. (1968). U.S. Patent No. 3,379,620. Washington, DC: U.S.

- Kaushik, S., et al. (2014). Ecofriendly Synthesis of p-Aminobenzyl Alcohol using Electrochemical Techniques.

- Tokyo Chemical Industry (TCI). (2023). Linkers for ADC from TCI.

- Nowick, J. S. (2020).

- Olympep. (n.d.). Alloc-Val-Cit-PAB-OH Enzyme Cleavable Linker for ADC.

- Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?.

- Wilson, J. J., et al. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups.

-

Firestone, B., et al. (2014). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PLoS ONE, 9(4), e95199. [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. peptide.com [peptide.com]

- 5. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. bachem.com [bachem.com]

- 16. waters.com [waters.com]

The Lynchpin of Targeted Release: A Technical Guide to the PAB Self-Immolative Spacer in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Precision in Payload Delivery

In the landscape of targeted therapeutics, particularly within the realm of Antibody-Drug Conjugates (ADCs), the ability to control the spatial and temporal release of a cytotoxic payload is paramount. This fine-tuned control is what separates a highly effective, tumor-selective agent from a systemically toxic one. At the heart of this control lies the linker, a molecular bridge connecting the targeting antibody to the potent drug. Among the most sophisticated and widely adopted linker technologies is the use of self-immolative spacers, with the p-aminobenzyloxycarbonyl (PAB) spacer standing out as a cornerstone of modern ADC design.[1]

This technical guide, written from the perspective of a senior application scientist, will provide an in-depth exploration of the PAB self-immolative spacer. We will dissect its mechanism of action, provide detailed protocols for the validation of drug release, and offer insights into the critical experimental choices that ensure the generation of robust and reliable data. This document is intended to be a practical resource for researchers actively engaged in the design, synthesis, and evaluation of next-generation targeted drug delivery systems.

The Mechanism of Action: A Controlled Collapse for Payload Liberation

The elegance of the PAB spacer lies in its latent reactivity, which is unleashed by a specific triggering event, typically an enzymatic cleavage. In the context of an ADC, the PAB spacer is often situated between a cleavable trigger, such as the valine-citrulline (Val-Cit) dipeptide, and the drug payload.[] The Val-Cit sequence is specifically designed to be recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[3]

The drug release cascade is initiated upon internalization of the ADC into the target cancer cell and its subsequent trafficking to the lysosome.[3] The acidic milieu of the lysosome provides the optimal environment for Cathepsin B to hydrolyze the amide bond between the citrulline residue and the PAB spacer.[3] This initial cleavage event is the critical first step that sets in motion a spontaneous and irreversible electronic cascade within the PAB spacer, a process known as 1,6-elimination.[1] This cascade culminates in the release of the unmodified, active drug payload into the cytoplasm of the cancer cell, where it can exert its cytotoxic effect.[3]

The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of the PAB spacer:

Caption: Enzymatic cleavage of the Val-Cit trigger by Cathepsin B initiates the 1,6-elimination cascade of the PAB spacer, leading to the release of the active drug payload.

Experimental Validation: Quantifying Drug Release with Confidence

The cornerstone of validating any ADC linker technology is the rigorous and reproducible quantification of payload release. This section provides detailed, field-proven protocols for assessing the enzymatic cleavage of a PAB-containing linker and the subsequent release of the payload, using Monomethyl Auristatin E (MMAE) as a representative drug.

Rationale for Experimental Design

The choice of buffers, enzyme concentrations, and analytical methods is critical for obtaining meaningful data. The use of a MES buffer at pH 6.0 mimics the acidic environment of the lysosome, providing a physiologically relevant context for the enzymatic assay.[4] The concentration of Cathepsin B is selected to ensure a measurable rate of cleavage over a reasonable time course, while the ADC concentration is kept within a range that allows for accurate quantification by the chosen analytical method. The quenching of the reaction at specific time points is essential to create a kinetic profile of drug release.

Experimental Workflow for In Vitro Drug Release

The following diagram outlines the general workflow for conducting an in-vitro drug release study:

Caption: A generalized workflow for the in vitro enzymatic cleavage and drug release assay.

Detailed Protocol 1: Cathepsin B-Mediated Cleavage Assay

This protocol describes the in vitro enzymatic cleavage of an ADC with a Val-Cit-PAB-MMAE linker.

Materials:

-

ADC with Val-Cit-PAB-MMAE linker

-

Recombinant Human Cathepsin B (e.g., from R&D Systems or similar)

-

Assay Buffer: 10 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0, with 0.04 mM dithiothreitol (DTT)[4]

-

Quenching Solution: Acetonitrile (ACN), LC-MS grade

-

MMAE analytical standard

-

MMAE stable isotope-labeled internal standard (e.g., MMAE-d8)

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Calibrated pipettes

Procedure:

-

Preparation:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Reconstitute Cathepsin B according to the manufacturer's instructions.

-

Prepare the assay buffer and warm it to 37°C.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the ADC to the pre-warmed assay buffer to a final concentration of 1 µM.[4]

-

Initiate the reaction by adding Cathepsin B to a final concentration of 20 nM.[4]

-

The final reaction volume should be sufficient for collecting multiple time points (e.g., 100 µL).

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 10 µL) of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a sufficient volume of cold acetonitrile (e.g., 40 µL of ACN for a 10 µL aliquot) and the internal standard.

-

Vortex the mixture thoroughly.

-

Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.[5]

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

Detailed Protocol 2: Quantification of Released MMAE by LC-MS/MS

This protocol provides a general method for the quantification of MMAE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters must be optimized for the specific system being used.[6]

Instrumentation and Columns:

-

LC-MS/MS system (e.g., SCIEX Triple Quad or similar)

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phases:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

LC Gradient (Example):

-

A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

MS/MS Parameters (Example for MMAE):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

MMAE: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)

-

MMAE-d8 (Internal Standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)

-

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of calibration standards of MMAE in the same matrix as the quenched samples (e.g., assay buffer with acetonitrile) at concentrations ranging from 0.04 nM to 100 nM.[5]

-

Spike each standard with the internal standard at a fixed concentration.

-

-

Sample Analysis:

-

Inject the prepared supernatants from the cleavage assay and the calibration standards onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for MMAE and the internal standard in both the samples and the calibration standards.

-

Generate a standard curve by plotting the peak area ratio (MMAE/Internal Standard) against the concentration of the MMAE standards.

-

Determine the concentration of released MMAE in the experimental samples by interpolating their peak area ratios from the standard curve.

-

Calculate the percentage of drug release at each time point relative to the initial ADC concentration.

-

Data Presentation and Interpretation

The quantitative data obtained from the drug release assay should be summarized in a clear and concise format. A table is an effective way to present the kinetic data.

| Time (minutes) | % MMAE Release (Mean ± SD, n=3) |

| 0 | 0.2 ± 0.1 |

| 15 | 15.6 ± 1.2 |

| 30 | 32.8 ± 2.5 |

| 60 | 65.4 ± 4.1 |

| 120 | 89.1 ± 3.8 |

| 240 | 98.5 ± 2.3 |

Note: The data presented in this table is illustrative and will vary depending on the specific ADC, linker, and experimental conditions.

The results should demonstrate a time-dependent increase in the concentration of the released payload, confirming the enzymatic cleavage of the linker and the subsequent self-immolation of the PAB spacer. The rate of release can be further analyzed using kinetic models to determine parameters such as the half-life of release.[7]

Troubleshooting Common Issues in Drug Release Assays

| Problem | Potential Cause(s) | Troubleshooting Steps |

| No or very low drug release | Inactive enzyme; Incorrect buffer pH or composition; ADC instability. | Verify enzyme activity with a known substrate. Check the pH and composition of the assay buffer. Assess ADC integrity before the assay. |

| High background signal at time 0 | Premature drug release during ADC manufacturing or storage; Non-specific cleavage. | Analyze the ADC stock for free drug.[8] Run a control reaction without the enzyme to assess non-enzymatic hydrolysis. |

| High variability between replicates | Inconsistent pipetting; Incomplete quenching of the reaction; Inconsistent incubation times. | Ensure proper pipette calibration and technique.[9] Optimize quenching procedure to ensure immediate and complete enzyme inactivation. Use a timer for precise incubation and sampling. |

| Poor standard curve in LC-MS/MS | Matrix effects; Improper standard preparation; Instrument instability. | Optimize sample cleanup to minimize matrix effects.[9] Prepare fresh standards and verify their concentrations. Perform instrument calibration and tuning. |

Conclusion: The PAB Spacer as a Versatile Tool in Drug Development

The p-aminobenzyloxycarbonyl self-immolative spacer is a powerful and versatile tool in the design of targeted drug delivery systems. Its predictable and efficient mechanism of action, triggered by specific enzymatic cleavage, allows for the controlled release of potent payloads within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. The experimental protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to confidently evaluate the performance of PAB-based linkers and to accelerate the development of the next generation of life-saving therapeutics. The principles of rigorous experimental design, careful execution, and robust analytical validation are the cornerstones of success in this exciting and rapidly evolving field.

References

-

A simple and highly sensitive LC-MS workflow for characterization and quantification of ADC cleavable payloads. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis. (n.d.). Separation Science. Retrieved January 19, 2026, from [Link]

-

Regulatory Considerations When Developing Assays for the Characterization and Quality Control of Antibody-Drug Conjugates. (2012). American Laboratory. Retrieved January 19, 2026, from [Link]

-

Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. (n.d.). SCIEX. Retrieved January 19, 2026, from [Link]

-

A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A simple LC/MRM–MS-based method to quantify free linker-payload in antibody-drug conjugate preparations. (2016). CoLab. Retrieved January 19, 2026, from [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). MDPI. Retrieved January 19, 2026, from [Link]

-

Characterization and Lot Release Assays for Antibody Drug Conjugates. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A Computational Perspective on the Reactivity of π-spacers in Self-Immolative Elimination Reactions. (2024). PubMed. Retrieved January 19, 2026, from [Link]

-

Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Reflections on the New FDA Clinical Pharmacology Guidance for Antibody-Drug Conjugates. (2024). Certara. Retrieved January 19, 2026, from [Link]

-

Self-immolative spacers: kinetic aspects, structure-property relationships, and applications. (2015). PubMed. Retrieved January 19, 2026, from [Link]

-

Bioprocess development of antibody-drug conjugate production for cancer treatment. (n.d.). PLOS ONE. Retrieved January 19, 2026, from [Link]

-

Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. (n.d.). Cancer Research. Retrieved January 19, 2026, from [Link]

-

Amine-Carbamate Self-Immolative Spacers Counterintuitively Release 3° Alcohol at Much Faster Rates than 1° Alcohol Payloads. (2024). PubMed. Retrieved January 19, 2026, from [Link]

-

Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Understanding the FDA's Guidance for ADC Development. (2025). CellCarta. Retrieved January 19, 2026, from [Link]

-

A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. (n.d.). Debiopharm. Retrieved January 19, 2026, from [Link]

-

CYCLIZING SELF-IMMOLATIVE SPACERS ENABLE FAST RELEASE OF HYDROXY GROUPS IN PRO-INFLAMMATORY DRUGS. (n.d.). AIR Unimi. Retrieved January 19, 2026, from [Link]

-

Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. (2018). PubMed. Retrieved January 19, 2026, from [Link]

-

The release kinetics model fitting parameters of MPAB, EPAB, and BPAB drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Release Kinetics Model Fitting of Drugs with Different Structures from Viscose Fabric. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

Stability and efficacy of VC-PABC–based conjugates in vivo. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024). Abzena. Retrieved January 19, 2026, from [Link]

-

In vivo testing of drug-linker stability. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Complete ADC conjugation in just 3 hours: Speed without compromise. (2026). News-Medical.net. Retrieved January 19, 2026, from [Link]

-

Evaluation of the Release Kinetics of a Pharmacologically Active Substance from Model Intra-Articular Implants Replacing the Cruciate Ligaments of the Knee. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

-

Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]

-

101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A simple LC/MRM–MS-based method to quantify free linker-payload in antibody-drug conjugate preparations | CoLab [colab.ws]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group in Peptide Synthesis

Introduction: The Strategic Imperative for Orthogonal Protection in Peptide Synthesis